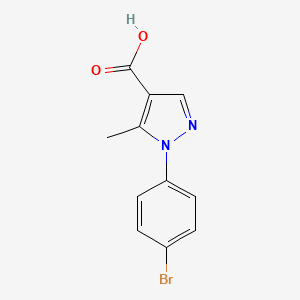
3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine, also known as 4-Fluorofuran-2-ylpropan-1-amine, is an aromatic amine compound used in a variety of scientific research applications. It is a colorless, volatile liquid that is insoluble in water but soluble in most organic solvents. It has a molecular weight of 185.2 g/mol and a melting point of -45 °C. It is a low-boiling compound that is used in a variety of industrial applications.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties
- The photophysical properties of related furan-2-yl compounds show bathochromic shifts from non-polar to polar solvents due to intramolecular charge transfer, indicating a large dipole moment difference between the ground and excited states. This suggests potential applications in the field of molecular electronics and photonics for 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine (Kumari et al., 2017).
Quantum Chemical Characterization
- Quantum chemical methods have been used to investigate hydrogen bonding sites in pyrimidine compounds derivatives similar to 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine. This provides insights into the molecular interactions and stability, which can be crucial for the design of drugs and materials (Traoré et al., 2017).
Crystal Structures and Hirshfeld Surface Studies
- The synthesis and characterization of chalcone derivatives, which are structurally related to 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine, involve analyzing crystal structures and intermolecular interactions. Such studies are essential for understanding the compound's solid-state properties, which have implications in material science and drug formulation (Salian et al., 2018).
BODIPY-based Fluorescent Probe for Biodistribution Studies
- The synthesis of BODIPY-fluorophore based probes for drugs structurally similar to 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine has been investigated. These probes are used in vivo for tracing the biodistribution of the drug, which is crucial for understanding the drug's behavior in biological systems and optimizing therapeutic strategies (Rodríguez et al., 2017).
Organosilicon Synthesis
- The compound's related structures have been used in organosilicon synthesis. Understanding the synthesis and reactivity of such compounds can lead to the development of new materials with specific properties, useful in various industrial applications (Lebedev et al., 2006).
Antimicrobial Activity
- Derivatives of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine have been synthesized and evaluated for antimicrobial activity. Such studies are essential for the development of new antimicrobial agents to combat resistant strains of bacteria (Nagamani et al., 2018).
Molecular Docking and QSAR Studies
- Molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies of chalcone derivatives related to 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine have been conducted. Such studies provide valuable insights into the compound's interaction with biological targets, crucial for drug design and discovery (Prabakaran et al., 2021).
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c14-11-5-3-10(4-6-11)12(7-8-15)13-2-1-9-16-13/h1-6,9,12H,7-8,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSUIZBQNWPKTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCN)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378133 |
Source


|
| Record name | 3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine | |
CAS RN |
380878-55-7 |
Source


|
| Record name | 3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B1333108.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333110.png)
![2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333111.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1333112.png)


![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)
![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)





